Ethyl N-(4-chlorophenyl)glycinate

Catalog No.
S707389
CAS No.
2521-89-3
M.F
C10H12ClNO2
M. Wt
213.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl N-(4-chlorophenyl)glycinate

CAS Number

2521-89-3

Product Name

Ethyl N-(4-chlorophenyl)glycinate

IUPAC Name

ethyl 2-(4-chloroanilino)acetate

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

InChI

InChI=1S/C10H12ClNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3

InChI Key

ZNVVKZDSSWMTGQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC1=CC=C(C=C1)Cl

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)Cl

Synthesis:

Ethyl N-(4-chlorophenyl)glycinate can be synthesized through various methods, including the reaction of glycine ethyl ester with 4-chlorophenyl chloroformate in the presence of a base like triethylamine [].

Applications:

  • Reference standard: Due to its well-defined chemical structure and purity, Ethyl N-(4-chlorophenyl)glycinate is used as a reference standard in various analytical techniques like chromatography and spectroscopy to identify and quantify similar compounds [, , ].

Ethyl N-(4-chlorophenyl)glycinate is an organic compound with the molecular formula C₁₀H₁₂ClNO₂. It features a chloro-substituted phenyl group attached to the nitrogen of a glycinate moiety, making it a derivative of glycine. The presence of the 4-chlorophenyl group enhances its biological activity and potential applications in medicinal chemistry. This compound is classified under the category of amino acid derivatives and has gained attention due to its unique structural characteristics and functional properties.

, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The amine can react with acyl chlorides or anhydrides to form amides.
  • Nucleophilic Substitution: The chloro group can be substituted by nucleophiles, facilitating the formation of new compounds.

Notably, recent studies have explored its reactivity in photoredox cross-dehydrogenative coupling reactions, where it acts as a precursor in synthesizing more complex structures through environmentally friendly methods .

Ethyl N-(4-chlorophenyl)glycinate exhibits significant biological activity, particularly in pharmacology. Its derivatives have shown potential as:

  • Antimicrobial Agents: Various studies indicate that compounds similar to ethyl N-(4-chlorophenyl)glycinate possess antibacterial and antifungal properties.
  • Anti-inflammatory Agents: Research suggests that this compound and its analogs can reduce inflammation, making them candidates for treating inflammatory diseases .
  • Anticancer Activity: Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

The synthesis of ethyl N-(4-chlorophenyl)glycinate typically involves the following steps:

  • Starting Materials: 4-chloroaniline and ethyl chloroacetate are commonly used.
  • Reaction Conditions: The reaction is usually conducted in an alcoholic solvent, such as ethanol, using a base like potassium carbonate or cesium carbonate to facilitate nucleophilic attack.
  • Isolation: After the reaction, the product is purified through recrystallization from suitable solvents .

Ethyl N-(4-chlorophenyl)glycinate has several applications in various fields:

  • Pharmaceuticals: Its derivatives are being explored for their potential therapeutic effects against infections and cancer.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Research: Used in studies investigating structure-activity relationships in drug design.

Studies on ethyl N-(4-chlorophenyl)glycinate have focused on its interactions with biological macromolecules. These interactions can include:

  • Binding Studies: Evaluating how the compound interacts with enzymes or receptors, which may elucidate its mechanism of action.
  • Toxicity Assessments: Understanding the safety profile of this compound through various in vitro and in vivo studies.

Ethyl N-(4-chlorophenyl)glycinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
Ethyl GlycinateNo aromatic substitutionBasic amino acid properties
4-ChloroanilineContains an amine groupAntimicrobial properties
Ethyl N-(phenyl)glycinateContains a phenyl group without chlorineModerate antibacterial activity
Ethyl N-(3-nitrophenyl)glycinateContains a nitro groupPotential anticancer activity

Ethyl N-(4-chlorophenyl)glycinate is unique due to the presence of the 4-chloro substituent, which enhances its lipophilicity and biological activity compared to other derivatives lacking such substitutions.

XLogP3

2.8

Sequence

G

Other CAS

2521-89-3

Dates

Modify: 2023-08-15

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